Superior Progression-Free Survival and Intracranial Efficacy Compared to Crizotinib in the Phase III ALTA-1L Trial
In a randomized, Phase III clinical trial (ALTA-1L) comparing brigatinib to the first-generation ALK inhibitor crizotinib, brigatinib demonstrated significantly improved efficacy. The primary endpoint, blinded independent review committee (BIRC)-assessed progression-free survival (PFS), was 24.0 months for brigatinib compared to 11.1 months for crizotinib, corresponding to a 52% reduction in the risk of disease progression or death (Hazard Ratio [HR] = 0.48; 95% Confidence Interval [CI]: 0.35–0.66; P < 0.0001) [1]. Investigator-assessed PFS showed an even greater benefit with brigatinib (median 30.8 vs. 9.2 months; HR = 0.43; 95% CI: 0.31–0.58) [2]. This differentiation extends to intracranial efficacy, where brigatinib exhibits superior CNS activity [3].
| Evidence Dimension | Progression-Free Survival (BIRC-assessed) |
|---|---|
| Target Compound Data | 24.0 months |
| Comparator Or Baseline | Crizotinib: 11.1 months |
| Quantified Difference | HR = 0.48 (95% CI: 0.35–0.66); 12.9-month median PFS improvement |
| Conditions | Phase III ALTA-1L trial (NCT02737501) in 275 treatment-naïve patients with ALK-positive locally advanced or metastatic NSCLC |
Why This Matters
This head-to-head trial data provides the highest level of clinical evidence for selecting brigatinib over crizotinib as a first-line therapy for ALK-positive NSCLC, directly impacting patient outcomes and procurement decisions.
- [1] Camidge, D. R., Kim, H. R., Ahn, M. J., Yang, J. C. H., Han, J. Y., Lee, J. S., ... & Popat, S. (2018). Brigatinib versus Crizotinib in ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 379(21), 2027-2039. View Source
- [2] Kim, C. (2024). Brigatinib Plus Local Consolidative Therapy Shows Promise in ALK+ NSCLC. Targeted Oncology. Retrieved from https://www.targetedonc.com/view/brigatinib-plus-local-consolidative-therapy-shows-promise-in-alk-nsclc View Source
- [3] Camidge, D. R., Kim, H. R., Ahn, M. J., Yang, J. C. H., Han, J. Y., Hochmair, M. J., ... & Popat, S. (2020). Brigatinib Versus Crizotinib in Advanced ALK Inhibitor-Naive ALK-Positive Non-Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial. Journal of Clinical Oncology, 38(31), 3592-3603. View Source
